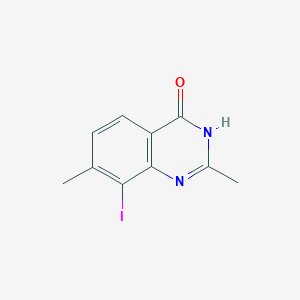![molecular formula C13H23NO2Si B8622915 [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol
Vue d'ensemble
Description
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxymethyl and hydroxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often include the use of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The formyl group can be reduced back to a hydroxymethyl group.
Substitution: The tert-butyldimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxyl group, while reduction of the formyl group regenerates the hydroxymethyl group.
Applications De Recherche Scientifique
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol involves its interaction with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(tert-Butyldimethylsilyloxymethyl)-2-methylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-ethylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-(methoxymethyl)pyridine
Uniqueness
The uniqueness of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol lies in its combination of steric protection from the tert-butyldimethylsilyloxymethyl group and the reactivity of the hydroxymethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C13H23NO2Si |
|---|---|
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-11-6-7-12(9-15)14-8-11/h6-8,15H,9-10H2,1-5H3 |
Clé InChI |
QDVSCOYGGABOQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)


![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)

![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)







